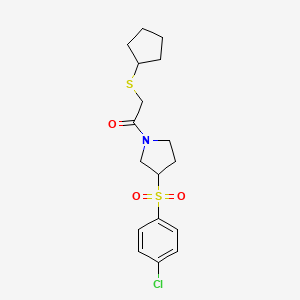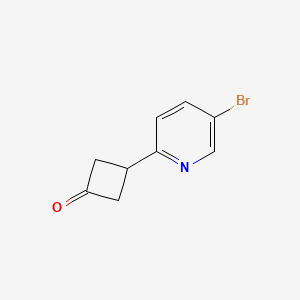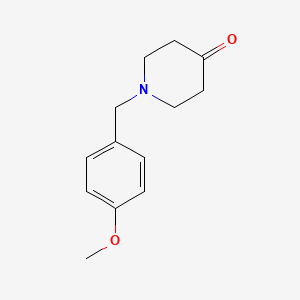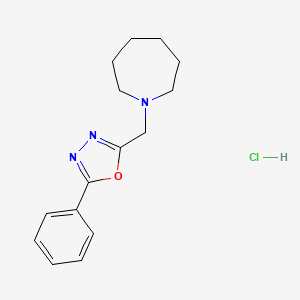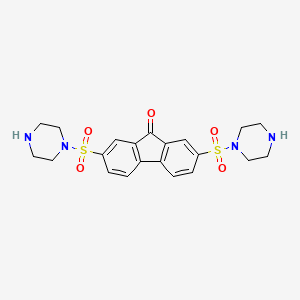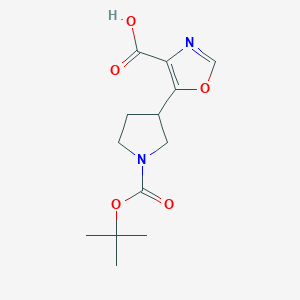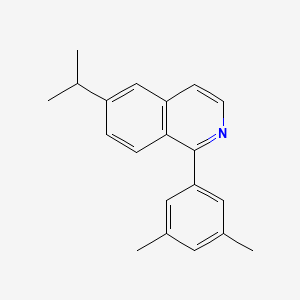
1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline” is a complex organic compound. Based on its name, it likely contains an isoquinoline backbone with a 3,5-dimethylphenyl group attached at the 1-position and an isopropyl group at the 6-position .
Synthesis Analysis
While specific synthesis methods for “1-(3,5-Dimethylphenyl)-6-isopropylisoquinoline” were not found, related compounds such as 3,5-dimethylphenyl isocyanate have been used in the synthesis of chiral stationary phases for chromatography .
Aplicaciones Científicas De Investigación
Fluorescent Chemisensors
Imidazole derivatives, including our compound of interest, exhibit remarkable fluorescence properties. These molecules can fluoresce and glow under specific conditions, making them valuable in analytical processes . Researchers have harnessed imidazole derivatives as fluorescent chemisensors for detecting and imaging metal ions. Their sensitivity to metal binding alterations allows for extremely precise detection, making them essential tools in various fields.
Chiral Chromatography Stationary Phases
Consider the compound’s isocyanate counterpart, 3,5-Dimethylphenyl isocyanate . It finds applications in chiral chromatography, particularly when linked with oligosaccharides and cyclodextrins. These stationary phases enable enantioselective separations, crucial in pharmaceutical and environmental analysis .
Natural Product Isolation and Characterization
Imidazole derivatives have been isolated from natural sources, including fungi. For instance, the soil-derived fungus Aspergillus sp. produces compounds related to our compound of interest. Researchers study these natural products for their potential bioactivity, which could lead to new drug leads or biopesticides .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-6-propan-2-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N/c1-13(2)16-5-6-19-17(12-16)7-8-21-20(19)18-10-14(3)9-15(4)11-18/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUORYRNDCCNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC=CC3=C2C=CC(=C3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-6-(1-methylethyl)isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2743285.png)
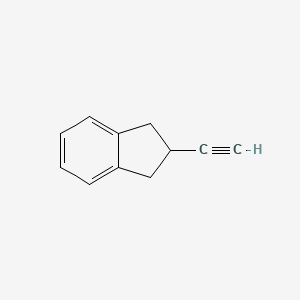
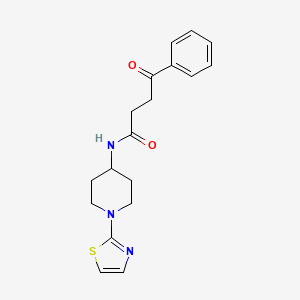
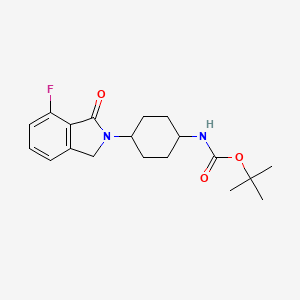
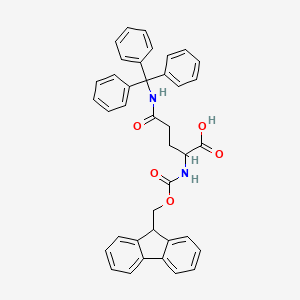
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)

